4-(acetylamino)-N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
4-(acetylamino)-N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylamino group, a chloromethylphenyl group, and a thiadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core thiadiazole ring, followed by the introduction of the pyrrolidinone and chloromethylphenyl groups. The final step involves the acetylation of the amino group.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of Pyrrolidinone Group: The pyrrolidinone group can be introduced via a condensation reaction with a suitable ketone.
Chloromethylphenyl Group Addition: The chloromethylphenyl group can be added through a nucleophilic substitution reaction.
Acetylation: The final step involves acetylation of the amino group using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to substitute the chloromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(acetylamino)-N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(acetylamino)-N-(3-chloro-2-methylphenyl)benzamide
- N-(3-(acetylamino)phenyl)-2-chloro-4-nitrobenzamide
- N-(4-(acetylamino)phenyl)-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide
Uniqueness
Compared to similar compounds, 4-(acetylamino)-N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide stands out due to its unique combination of functional groups. The presence of the thiadiazole ring and the pyrrolidinone group provides additional sites for chemical modification and enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C22H20ClN5O3S |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
4-acetamido-N-[5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C22H20ClN5O3S/c1-12-3-8-17(10-18(12)23)28-11-15(9-19(28)30)21-26-27-22(32-21)25-20(31)14-4-6-16(7-5-14)24-13(2)29/h3-8,10,15H,9,11H2,1-2H3,(H,24,29)(H,25,27,31) |
InChI Key |
ZJFCOBPZJHOAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)NC(=O)C)Cl |
Origin of Product |
United States |
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